Thiazole, 2,5-dihydro-4,5-dimethyl-2-(2-methylpropyl)-, (Z)-
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Overview
Description
Thiazole, 2,5-dihydro-4,5-dimethyl-2-(2-methylpropyl)-, (Z)- . This compound belongs to the thiazole family, which is characterized by a five-membered ring containing both sulfur and nitrogen atoms. Thiazoles are known for their diverse biological activities and are often used in pharmaceuticals and agrochemicals .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Thiazole, 2,5-dihydro-4,5-dimethyl-2-(2-methylpropyl)-, (Z)- typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-aminothiophenol with α-haloketones or α-haloesters in the presence of a base. The reaction conditions often include moderate temperatures and inert atmospheres to prevent oxidation .
Industrial Production Methods: Industrial production of this compound may involve continuous flow synthesis techniques to ensure high yield and purity. The use of automated reactors and real-time monitoring systems can optimize reaction conditions and minimize by-products .
Types of Reactions:
Oxidation: Thiazole derivatives can undergo oxidation reactions, often leading to the formation of sulfoxides or sulfones.
Reduction: Reduction of thiazoles can yield dihydrothiazoles or tetrahydrothiazoles, depending on the conditions and reagents used.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are frequently used.
Substitution: Halogenating agents, alkylating agents, and acylating agents are commonly employed in substitution reactions.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydrothiazoles and tetrahydrothiazoles.
Substitution: Various substituted thiazoles with functional groups like halides, alkyls, and acyls.
Scientific Research Applications
Chemistry: Thiazole derivatives are widely used as building blocks in organic synthesis. They serve as intermediates in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals .
Industry: In the industrial sector, thiazole compounds are used as additives in lubricants, dyes, and polymers. Their unique chemical properties make them valuable in enhancing the performance and stability of these materials .
Mechanism of Action
The mechanism of action of Thiazole, 2,5-dihydro-4,5-dimethyl-2-(2-methylpropyl)-, (Z)- involves its interaction with specific molecular targets. Thiazole derivatives can inhibit enzymes by binding to their active sites, thereby blocking substrate access. They may also interact with cellular receptors, modulating signal transduction pathways. The exact mechanism depends on the specific biological activity being studied .
Comparison with Similar Compounds
Thiazole: The parent compound of the thiazole family.
Benzothiazole: Contains a fused benzene ring, offering different chemical properties.
Isoxazole: Similar five-membered ring structure but contains oxygen instead of sulfur.
Uniqueness: Thiazole, 2,5-dihydro-4,5-dimethyl-2-(2-methylpropyl)-, (Z)- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its (Z)-configuration also contributes to its unique reactivity and interaction with biological targets .
Properties
CAS No. |
64383-84-2 |
---|---|
Molecular Formula |
C9H17NS |
Molecular Weight |
171.31 g/mol |
IUPAC Name |
(2R,5S)-4,5-dimethyl-2-(2-methylpropyl)-2,5-dihydro-1,3-thiazole |
InChI |
InChI=1S/C9H17NS/c1-6(2)5-9-10-7(3)8(4)11-9/h6,8-9H,5H2,1-4H3/t8-,9+/m0/s1 |
InChI Key |
FDOISHJOXPONIV-DTWKUNHWSA-N |
Isomeric SMILES |
C[C@H]1C(=N[C@H](S1)CC(C)C)C |
Canonical SMILES |
CC1C(=NC(S1)CC(C)C)C |
Origin of Product |
United States |
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